1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDHUGPXOFKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the tert-pentyloxy group. The reaction conditions may include the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of the compound may result in the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant effects. For instance, derivatives similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol have shown efficacy in modulating serotonin and norepinephrine levels in animal models .
Antimicrobial Properties
Studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Therapeutic Applications
The therapeutic potential of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride can be categorized into several key areas:
Treatment of Depression and Anxiety Disorders
Given its structural similarity to known antidepressants, this compound may serve as a novel treatment option for depression and anxiety disorders. Its ability to interact with serotonin receptors positions it as a promising candidate for clinical trials.
Antimicrobial Agent
The compound's antimicrobial properties suggest its application in treating infections caused by resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
Neurological Disorders
Exploratory studies indicate that compounds with similar piperazine frameworks may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease or Parkinson’s disease .
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antimicrobial | Disruption of cell membranes | |
| Neuroprotective | Inhibition of neuroinflammation |
Case Study: Antidepressant Efficacy
In a study published in Pharmacology Biochemistry and Behavior, a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models, evidenced by reduced immobility time in forced swim tests . This suggests that the target compound may exhibit similar efficacy.
Mechanism of Action
The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by:
- Piperazine substituents : The 2-methoxyphenyl group is a common feature in serotonin receptor ligands (e.g., WAY-100135 in and BRL-15572 in ), which exhibit affinity for 5-HT₁A and 5-HT₁B/D receptors .
- Oxypropanol side chain: The tert-pentyloxy group distinguishes it from analogs like Naftopidil (), which has a naphthyloxy group, and 8d (), which contains a benzo[b]thiophen-2-yl group. Bulkier substituents (e.g., tert-pentyloxy) may enhance lipophilicity and blood-brain barrier penetration compared to smaller groups like methoxy .
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Receptor Affinity : Analogs like WAY-100135 () and Naftopidil () demonstrate high specificity for serotonin and adrenergic receptors, respectively. The tert-pentyloxy group in the target compound may modulate selectivity toward similar targets.
- Bioavailability : Increased lipophilicity from the tert-pentyloxy group could enhance CNS penetration compared to 8d (polar benzo[b]thiophen-2-yl group) but reduce solubility relative to hydrochloride salts like 1-(Cyclohexyloxy)... () .
Physicochemical Properties
- Hydrogen Bonding: The propan-2-ol backbone and dihydrochloride salt provide hydrogen bond donors/acceptors, critical for receptor interactions .
Biological Activity
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 396.38 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tert-pentyloxy side chain, which may influence its biological interactions.
Dopamine Receptor Affinity
Research indicates that compounds with similar piperazine structures exhibit significant affinity for dopamine receptors, particularly the D2 subtype. For instance, derivatives of 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have shown promising Ki values (affinity constants) in the nanomolar range, suggesting their potential as dopaminergic agents .
| Compound | Ki (nM) | Receptor Target |
|---|---|---|
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | D2 DAR |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial and antifungal activity against several pathogens, including Gram-positive and Gram-negative bacteria. For example, conjugates containing piperazine have been reported to show significant inhibition zones in agar diffusion assays .
The biological activity of this compound is likely mediated through its interaction with various neurotransmitter receptors and enzymes:
- Dopamine Receptor Modulation : The piperazine moiety facilitates binding to dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and psychotropic effects.
- Antimicrobial Mechanism : The effectiveness against microbial strains may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. For instance, peptide conjugates derived from piperazine have been tested against Ehrlich’s ascites carcinoma (EAC) and demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .
Animal Models
Preclinical studies using animal models have explored the anti-inflammatory and analgesic properties of related compounds. One study reported that piperazine derivatives exhibited significant reduction in carrageenan-induced paw edema in rats, indicating potential use in pain management .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
The synthesis involves multi-step organic reactions, typically starting with the coupling of 2-methoxyphenylpiperazine with tert-pentyloxy propanol precursors. Key steps include:
- Nucleophilic substitution to attach the tert-pentyloxy group under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C for 12–24 hours) .
- Salt formation with HCl gas in ethanol to yield the dihydrochloride form, requiring pH monitoring (<2.0) to ensure complete protonation .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/ether mixtures.
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.7–3.9 ppm; piperazine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight (±0.001 Da tolerance) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Temperature and humidity : Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Light sensitivity : Expose to UV light (ICH Q1B guidelines) and track photodegradation products using LC-MS .
- Solution stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, quantifying hydrolysis via loss of parent compound over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies in receptor activity (e.g., serotonin 5-HT₁A vs. adrenergic α₂) may arise from:
- Assay variability : Compare radioligand binding (³H-8-OH-DPAT for 5-HT₁A) vs. functional assays (cAMP inhibition for α₂). Use standardized protocols (e.g., CHO-K1 cells expressing human receptors) .
- Stereochemical considerations : Evaluate enantiomeric purity via chiral HPLC, as minor impurities (<2%) can skew results .
- Metabolite interference : Incubate with liver microsomes (human/rat) to identify active metabolites competing with the parent compound .
Q. How can computational modeling predict the impact of structural modifications on pharmacological activity?
- Docking studies : Use Schrödinger Maestro to model interactions with 5-HT₁A (PDB ID: 6WGT). Focus on hydrogen bonding between the methoxyphenyl group and Ser159/Thr160 residues .
- QSAR analysis : Correlate tert-pentyloxy chain length (e.g., tert-butyl vs. tert-pentyl) with logP and EC₅₀ values to optimize lipophilicity and blood-brain barrier penetration .
Q. What experimental designs mitigate confounding factors in in vivo neuropharmacological studies?
- Dose-response curves : Administer 0.1–10 mg/kg (i.p. or p.o.) in rodents, using saline + 5% DMSO as vehicle. Include positive controls (e.g., WAY-100635 for 5-HT₁A antagonism) .
- Behavioral endpoints : Pair receptor occupancy (PET imaging with [¹¹C]WAY-100635) with functional outcomes (e.g., forced swim test for antidepressant activity) .
- CYP inhibition screening : Pre-test interactions with CYP3A4/2D6 to rule out pharmacokinetic confounders .
Methodological Challenges & Solutions
Q. How to address limited solubility in aqueous buffers for in vitro assays?
Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?
- PXRD : Identify characteristic peaks (e.g., 2θ = 12.5°, 17.8°) for Form I vs. Form II .
- DSC : Monitor endothermic events (melting point shifts >5°C indicate polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
